molecular formula C16H13F3N6O2S B2935633 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396799-04-4

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2935633
CAS No.: 1396799-04-4
M. Wt: 410.38
InChI Key: UPGLDAJKYPTBPA-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a trifluoromethoxyphenyl group, and a tetrazole ring.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the tetrazole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-tert-butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (4-methyl-benzylidene)hydrazide
  • N’-(4-(diethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2S/c17-16(18,19)27-10-7-5-9(6-8-10)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)28-15/h5-8H,1-4H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLDAJKYPTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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